molecular formula C17H16N4O2S B2692767 N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide CAS No. 1235136-98-7

N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide

Cat. No.: B2692767
CAS No.: 1235136-98-7
M. Wt: 340.4
InChI Key: ODSCUCBUKMDCEO-UHFFFAOYSA-N
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Description

N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide is a useful research compound. Its molecular formula is C17H16N4O2S and its molecular weight is 340.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Characterization

Research has delved into the synthesis and characterization of complex compounds, including those related to N-(2-methoxyphenethyl)-2-(pyrazin-2-yl)thiazole-4-carboxamide, to understand their structure and properties. For instance, Kumara et al. (2018) synthesized novel pyrazole derivatives, characterizing them through NMR, mass spectra, and other techniques, revealing insights into their molecular geometries and electronic structures, including their thermal stability and non-linear optical properties (Kumara et al., 2018). Similarly, Witalewska et al. (2019) used N-ethoxycarbonylpyrene- and perylene thioamides as building blocks for synthesizing fluorescent dyes, exploring their fluorescence properties and potential applications (Witalewska et al., 2019).

Biological Applications and Pharmacological Potential

Significant research efforts are focused on exploring the pharmacological potential of compounds with similar structural features. Fedotov et al. (2022) studied the synthesis and properties of pyrazole and 1,2,4-triazole derivatives, highlighting their strategic role in modern medicine and their significant pharmacological potential among derivatives of these heterocycles (Fedotov et al., 2022). Vicentini et al. (2005) synthesized and screened pyrazole derivatives as potential inhibitors of photosynthetic electron transport, indicating their potential in agricultural chemistry (Vicentini et al., 2005).

Material Science and Optical Properties

Research also extends to the study of compounds for material science applications and their optical properties. The work by Mori et al. (2021) on the synthesis, characterization, and docking studies of alkyne-containing thiazole derivatives demonstrates the broad applicability of such compounds, including their antimicrobial activity against various bacteria, showcasing their potential in material science and medical applications (Mori et al., 2021).

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)ethyl]-2-pyrazin-2-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2S/c1-23-15-5-3-2-4-12(15)6-7-20-16(22)14-11-24-17(21-14)13-10-18-8-9-19-13/h2-5,8-11H,6-7H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCUCBUKMDCEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)C2=CSC(=N2)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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